3-(1,2,4-噁二唑-3-基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

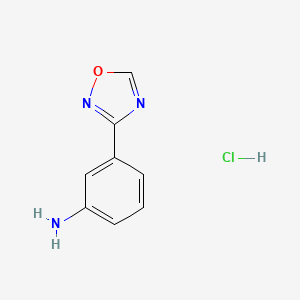

3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride is a compound of interest in the field of organic chemistry due to its unique structure and potential applications in materials science and medicinal chemistry. The core structure of this compound involves an oxadiazole ring, a versatile heterocyclic moiety known for its utility in various synthetic applications and biological activities.

Synthesis Analysis

The synthesis of related oxadiazole derivatives often involves copper-catalyzed domino reactions or electrosynthesis methods. For example, a copper-catalyzed domino protocol has been developed for the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides, integrating condensation, ring-opening, and decarboxylative coupling for C-O bond formation (Xu et al., 2015). Similarly, electrosynthesis provides a route for these derivatives, utilizing isatins as amino-attached C1 sources for moderate to good yields (Qian et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-(1,3,4-oxadiazol-2-yl)aniline has been confirmed by various spectroscopic methods and single crystal X-ray structure determination, showing that its aromatic rings are approximately co-planar (Souldozi et al., 2007).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including iodine-mediated one-pot intramolecular decarboxylation domino reactions to access functionalized anilines with potential biological activities (Angapelly et al., 2018). The electrophilic substitution and coupling reactions are common strategies to introduce substituents into the oxadiazole ring, broadening the scope of chemical modifications and potential applications.

科学研究应用

抗肿瘤活性

已经研究了1,2,4-噁二唑衍生物,包括与3-(1,2,4-噁二唑-3-基)苯胺盐酸盐相关的化合物,以探讨它们的潜在抗肿瘤活性。Maftei等人(2016)研究了新型1,2,4-噁二唑和三氟甲基吡啶衍生物的体外抗癌活性,一些化合物对一系列细胞系表现出显著的效力(Maftei et al., 2016)。同样,Maftei等人(2013)合成了带有1,2,4-噁二唑基团的天然产物类似物,并对它们进行了抗肿瘤活性测试,发现一些化合物表现出强效(Maftei et al., 2013)。

抗菌和抗真菌活性

Kavitha等人(2016)研究了3-(5-环己基-1,3,4-噁二唑-2-基)-N-取代苯胺衍生物的抗微生物活性,观察到对各种细菌和真菌菌株有中等至良好的疗效(Kavitha et al., 2016)。

聚合应用

Tarasenko等人(2017)开发了一种合成(5-烯基-1,2,4-噁二唑-3-基)苯胺的方法,这些化合物是氧化和自由基聚合的有前途的单体,通过选择性还原5-烯基-3-(硝基苯基)-1,2,4-噁二唑(Tarasenko et al., 2017)。

催化和多米诺反应

Xu等人(2015)开发了一种铜催化的多米诺协议,用于合成2-(1,3,4-噁二唑-2-基)苯胺衍生物,展示了一种创新的化学合成方法(Xu et al., 2015)。

作用机制

Target of Action

Similar 1,2,4-oxadiazole derivatives have been reported to target rpn6, a subunit of the 26s proteasome , and carbonic anhydrase . These targets play crucial roles in protein degradation and pH regulation, respectively.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Related 1,3,4-oxadiazole derivatives have been reported to act on several enzymes and pathways, including thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase, and the nf-kb signaling pathway .

Pharmacokinetics

Similar 1,3,4-oxadiazole derivatives have been reported to have positive oral bioavailability , suggesting that this compound might also exhibit favorable absorption, distribution, metabolism, and excretion properties.

Result of Action

Similar 1,2,4-oxadiazole derivatives have been reported to exhibit antiviral activity against various viruses of the flaviviridae family, such as zika, dengue, japanese encephalitis, and classical swine fever viruses .

属性

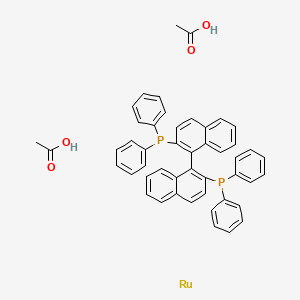

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIIONKCBPSCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NOC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1052406-10-6 |

Source

|

| Record name | 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)

![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)